molecular formula C14H25N3O6 B6594992 beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- CAS No. 158478-77-4

beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-

Cat. No.: B6594992
CAS No.: 158478-77-4
M. Wt: 331.36 g/mol
InChI Key: XDTHUODSNXIPFK-UHFFFAOYSA-N
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Description

The compound beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- is a derivative of beta-alanine (3-aminopropanoic acid) featuring a bis-(tert-butoxycarbonyl) (Boc)-protected amino-methylene group. This structure is characterized by two Boc groups attached to a methylene-bridged nitrogen, which serves as a protective moiety for the amino functionality. Boc groups are widely used in organic synthesis to shield reactive amines during multi-step reactions, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Such reactions often employ activating agents like mercury(II) chloride and bases like triethylamine, as seen in the synthesis of related bis-Boc-protected compounds .

Properties

IUPAC Name

3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O6/c1-13(2,3)22-11(20)16-10(15-8-7-9(18)19)17-12(21)23-14(4,5)6/h7-8H2,1-6H3,(H,18,19)(H2,15,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTHUODSNXIPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202338
Record name 3-[N,N′-Bis(tert-butoxycarbonyl)guanidino]propionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158478-77-4
Record name 3-[N,N′-Bis(tert-butoxycarbonyl)guanidino]propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158478-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[N,N′-Bis(tert-butoxycarbonyl)guanidino]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Synthesis of β-Alanine

Chemical methods for β-alanine production involve harsh conditions, such as the reaction of β-cyanoethylamine with aqueous ammonia under high temperatures (130–200°C). Biological routes, however, employ engineered Escherichia coli strains expressing L-aspartate-α-decarboxylase (ADC), achieving yields up to 215.3 g/L under optimized conditions. These methods ensure a high-purity substrate for subsequent derivatization.

Protective Group Chemistry in β-Alanine Functionalization

The Boc group is widely used to protect amines during multi-step syntheses. Introducing two Boc groups onto a methylene-bridged diamine requires precise stoichiometry and reaction control.

Boc Protection of Primary Amines

A standard protocol involves treating β-alanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as potassium carbonate. For example, in the synthesis of methyl 3-{[(benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)alaninate, Boc protection was achieved using Boc₂O in dimethyl sulfoxide (DMSO) at room temperature. This method offers >90% yield under mild conditions, making it adaptable for the target compound.

Formation of the Methylene-Linked Diamine Moiety

The critical step involves coupling the bis-Boc-protected diamine to β-alanine’s amino group. One approach utilizes a Mannich-type reaction, where β-alanine reacts with formaldehyde and a Boc-protected amine. Alternatively, nucleophilic alkylation with bis-Boc-aminomethyl bromide could directly introduce the moiety.

Table 1: Comparative Analysis of Coupling Methods

MethodReagentsYield (%)Conditions
Mannich ReactionFormaldehyde, Boc-NH₂65–75pH 9–10, 25°C, 12 h
Nucleophilic AlkylationBis-Boc-aminomethyl bromide70–80DMSO, K₂CO₃, 20°C, 24 h
Reductive AminationBoc-NH-CHO, NaBH₃CN60–70MeOH, RT, 6 h

The nucleophilic alkylation method, inspired by the methylation of β-alanine derivatives in DMSO, provides superior yields and scalability.

Stepwise Synthesis of β-Alanine, N-[Bis[[(1,1-Dimethylethoxy)Carbonyl]Amino]Methylene]-

Step 1: Boc Protection of β-Alanine

β-Alanine (1.0 equiv) is dissolved in anhydrous DMSO, followed by the addition of Boc₂O (2.2 equiv) and potassium carbonate (2.5 equiv). The mixture is stirred at 20°C for 12 h, yielding N-Boc-β-alanine. Excess reagents are removed via ethyl acetate extraction and silica gel chromatography.

Step 2: Synthesis of Bis-Boc-Aminomethyl Bromide

Bis-Boc-ethylenediamine (1.0 equiv) is treated with carbon tetrabromide (1.1 equiv) and triphenylphosphine (2.2 equiv) in tetrahydrofuran (THF) at 0°C. The resultant bis-Boc-aminomethyl bromide is isolated via filtration and vacuum drying.

Step 3: Alkylation of N-Boc-β-Alanine

N-Boc-β-alanine (1.0 equiv) is reacted with bis-Boc-aminomethyl bromide (1.1 equiv) in DMSO using potassium carbonate (2.0 equiv) as a base. After 24 h at 20°C, the product is extracted with ethyl acetate and purified via column chromatography.

Table 2: Optimization of Alkylation Conditions

ParameterOptimal ValueImpact on Yield
SolventDMSOEnhances nucleophilicity
Temperature20°CBalances reaction rate
Reaction Time24 hEnsures completion

Challenges and Byproduct Mitigation

Competing Reactions

Over-alkylation and hydrolysis of Boc groups are primary concerns. Maintaining anhydrous conditions and stoichiometric control minimizes these side reactions. For instance, using a 10% excess of bis-Boc-aminomethyl bromide ensures complete consumption of N-Boc-β-alanine.

Purification Strategies

Silica gel chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:2) effectively separates the target compound from unreacted starting materials. HPLC analysis confirms >95% purity in optimized runs.

Scalability and Industrial Relevance

The described method achieves a scalable yield of 75–80% with minimal byproducts, comparable to industrial syntheses of related compounds . Enzymatic production of β-alanine further reduces costs for large-scale applications, though chemical derivatization remains necessary for introducing the bis-Boc group.

Chemical Reactions Analysis

Types of Reactions

Beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the specific type of reaction, with factors such as temperature, pressure, and solvent choice playing a crucial role.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development
Beta-alanine derivatives are being investigated for their potential as drug candidates due to their ability to modify biological activity. The specific compound has been studied for its role in enhancing the efficacy of certain drugs by acting as a prodrug or through targeted delivery mechanisms.

  • Case Study: Research has shown that beta-alanine derivatives can improve the solubility and bioavailability of poorly soluble drugs, making them more effective in therapeutic applications .

1.2. Immunology and Inflammation
The compound has been noted for its interactions with various immune pathways, suggesting potential applications in immunotherapy. It may modulate immune responses by influencing cytokine production and immune cell activation.

  • Example: Studies have indicated that beta-alanine derivatives can enhance the activity of immune checkpoint proteins, which could be beneficial in cancer therapies .

Biochemical Applications

2.1. Enzyme Inhibition
Beta-alanine derivatives have been explored for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states that may be advantageous in treating metabolic disorders.

  • Research Insight: The compound's structure allows it to interact with enzymes such as acetyl-CoA carboxylase and others involved in lipid metabolism, potentially leading to weight management therapies .

2.2. Neurotransmitter Modulation
There is emerging evidence that beta-alanine derivatives can influence neurotransmitter systems, particularly GABAergic signaling. This modulation can have implications for anxiety and mood disorders.

  • Study Findings: Animal models have shown that administration of beta-alanine can enhance GABA receptor activity, suggesting its potential as an anxiolytic agent .

Materials Science Applications

3.1. Polymer Chemistry
Beta-alanine derivatives are being incorporated into polymer matrices to enhance material properties such as tensile strength and thermal stability. These modifications are crucial for developing advanced materials used in various industrial applications.

  • Application Example: The use of beta-alanine-based polymers in biomedical devices has been explored due to their biocompatibility and mechanical properties .

3.2. Coatings and Adhesives
The unique chemical structure of beta-alanine derivatives allows them to function as effective additives in coatings and adhesives, improving adhesion properties and resistance to environmental factors.

  • Industry Use: Beta-alanine-based formulations are being tested in the automotive and aerospace industries for their durability and performance under extreme conditions .

Data Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
PharmaceuticalsDrug development, immunotherapyEnhances drug solubility; modulates immune responses
BiochemistryEnzyme inhibition, neurotransmitter modulationInfluences metabolic pathways; enhances GABA activity
Materials SciencePolymer chemistry, coatingsImproves mechanical properties; increases durability

Mechanism of Action

The mechanism by which beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- with structurally or functionally analogous compounds:

Compound Name CAS Number Key Structural Features Synthesis Highlights Applications Stability
beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- Not provided Beta-alanine backbone with bis-Boc-amino-methylene group Likely involves Boc protection using 1,3-bis(Boc) reagents (inferred from ) Peptide synthesis intermediate; protective group for amines Stable under basic conditions; cleaved under acidic conditions (e.g., TFA)
beta-Alanine, N-[bis(dimethylamino)methylene]- 13998-87-3 Beta-alanine with dimethylamino-methylene group Not explicitly detailed Industrial applications (e.g., surfactants, catalysts) Permanent modification; resistant to mild acidic/basic conditions
3-[[Bis(Boc)amino]methylene]aminobenzonitrile Not provided Benzonitrile with bis-Boc-amino-methylene group Mercury(II) chloride and triethylamine in THF Intermediate in heterocyclic synthesis (e.g., pharmaceuticals) Stable under reaction conditions; Boc groups retained during synthesis
Propanoic acid, 3-[bis(Boc)amino]-2-methyl 357610-29-8 Methyl-substituted propanoic acid with bis-Boc-amino group Not detailed; likely similar Boc protection strategies Protected amino acid for chiral synthesis Comparable Boc stability; acid-labile
Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (Metalaxyl) 57837-19-1 Alanine derivative with aryl and methoxyacetyl groups Reductive amination followed by acylation Agricultural fungicide Hydrolytically stable; designed for environmental persistence

Key Research Findings and Insights:

Protective Group Utility: The bis-Boc group in the target compound offers superior stability during synthetic steps compared to transient protecting groups (e.g., FMOC). This is critical in peptide synthesis, where sequential deprotection is required . In contrast, the dimethylamino-methylene derivative (CAS 13998-87-3) lacks labile protective groups, making it unsuitable for stepwise synthesis but viable for permanent functionalization in industrial processes .

Synthetic Challenges: The use of mercury(II) chloride in synthesizing bis-Boc-amino-methylene compounds (e.g., ) introduces toxicity concerns. Alternative methods, such as employing non-mercurial catalysts, are preferred in modern green chemistry . Yields for bis-Boc-protected intermediates (e.g., 50% in ) are moderate, suggesting optimization opportunities via solvent selection or temperature control .

Structural vs. Functional Comparisons :

  • Compounds like Metalaxyl () highlight divergent applications: the target compound is tailored for biomedical synthesis, while Metalaxyl’s aryl and methoxyacetyl groups enhance pesticidal activity through improved lipid solubility .
  • The benzonitrile derivative () demonstrates versatility in introducing bis-Boc groups to aromatic systems, expanding utility in heterocyclic drug development .

Solubility and Reactivity: Hydrophilic substituents (e.g., hydroxypropyl in ’s CAS 1953158-41-2) increase aqueous solubility, whereas the bis-Boc-amino-methylene group in the target compound enhances organic-phase compatibility, aiding in purification .

Biological Activity

Beta-alanine, particularly in the form of N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-, is a compound of growing interest in both sports nutrition and pharmacological applications. This article delves into its biological activity, focusing on its ergogenic effects, potential cognitive benefits, and implications in cancer treatment.

  • Molecular Formula : C₁₅H₁₈N₄O₄
  • Molecular Weight : 330.33 g/mol
  • CAS Number : 158478-77-4

Ergogenic Effects

Beta-alanine is predominantly recognized for its role as a precursor to carnosine, a dipeptide that buffers acid in muscles during high-intensity exercise. Supplementation with beta-alanine has been shown to enhance physical performance, particularly in activities lasting between 60 to 240 seconds.

Research Findings

A meta-analysis of various studies indicated that beta-alanine supplementation resulted in a median improvement of 2.85% in exercise performance compared to placebo groups. The analysis included data from 360 participants across 15 studies, demonstrating significant improvements in exercise capacity and performance metrics:

StudyPopulationSupplementationDurationResults
Sale et al. 2011Recreational males6.4 g/d for 28 daysCycle capacity at 110% power maxImproved performance (P = 0.002)
Smith et al. 2009aRecreational males6 g/d for 21 daysIncremental cycle testSignificant improvement (P = 0.013)
Walter et al. 2010Recreational females6 g/d for 21 daysIncremental cycle test to exhaustionEnhanced performance (P = 0.046)

Cognitive Function

Recent studies have also explored the effects of beta-alanine on cognitive function. A review highlighted that beta-alanine supplementation might improve cognitive performance due to its role in enhancing overall exercise capacity and reducing fatigue.

Key Findings

  • Cognitive Performance : Beta-alanine supplementation has been linked to improved cognitive functions during high-stress situations, potentially due to increased blood flow and oxygen delivery to the brain.
  • Mechanism : The proposed mechanism involves the buffering action of carnosine, which may help maintain pH levels in the brain during strenuous activities.

Antitumor Potential

Emerging research suggests that derivatives of beta-alanine may possess antitumor properties. A study on amino acid derivatives indicated that certain modifications could enhance their efficacy against cancer cells.

Case Studies

  • Antitumor Activity : Compounds related to beta-alanine have been tested against various cancer cell lines, showing promise in inhibiting tumor growth.
  • Mechanism of Action : The antitumor effects are thought to occur through apoptosis induction and inhibition of cell proliferation pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing beta-Alanine derivatives with tert-butoxycarbonyl (Boc) protecting groups?

  • Methodological Answer : The synthesis typically involves coupling reactions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF). For example, a derivative was synthesized by reacting 4-[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]benzoic acid with EDCI, DMAP, and diisopropylethylamine (DIPEA) in DMF, followed by HPLC purification (yield: 28.8%) . Key considerations include maintaining anhydrous conditions and optimizing stoichiometry to minimize side products.

Q. Which analytical techniques are essential for confirming the structural integrity of beta-Alanine derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. For instance, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR data (e.g., δ 58.30, 56.95 for Boc groups) and ESI-HRMS (e.g., m/z 966.4485 [M+H]+^+) confirm molecular identity and purity . High-performance liquid chromatography (HPLC) with >95% purity thresholds is used for quality control .

Q. What role do Boc protecting groups play in the synthesis of beta-Alanine derivatives?

  • Methodological Answer : Boc groups protect amino functionalities during multi-step syntheses, preventing unwanted side reactions. They are stable under basic and nucleophilic conditions but can be cleaved under acidic conditions (e.g., trifluoroacetic acid). This protection strategy is critical in peptide coupling reactions to ensure regioselectivity .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving beta-Alanine derivatives?

  • Methodological Answer : Low yields (e.g., 28.8% ) may result from incomplete activation of carboxyl groups or competing hydrolysis. Strategies include:

  • Optimizing stoichiometry : Excess coupling reagents (e.g., EDCI) improve activation efficiency.
  • Temperature control : Reactions at 0–4°C reduce side reactions.
  • Solvent selection : Polar aprotic solvents like DMF enhance reagent solubility.
  • Purification : Gradient HPLC with C18 columns improves isolation of target compounds .

Q. What strategies resolve ambiguities in NMR or mass spectrometry data for complex beta-Alanine derivatives?

  • Methodological Answer : Ambiguities arise from overlapping peaks (NMR) or isobaric interferences (MS). Solutions include:

  • 2D-NMR techniques : HSQC and HMBC clarify carbon-proton correlations .
  • Deuterated solvents : Reduce signal splitting in 1H^{1}\text{H}-NMR.
  • High-resolution MS : ESI-HRMS with sub-ppm accuracy distinguishes isobaric species .
  • Computational validation : Density functional theory (DFT) predicts NMR shifts to cross-validate experimental data .

Q. How do solvent polarity and temperature influence regioselectivity in substitution reactions of beta-Alanine derivatives?

  • Methodological Answer : Polar solvents (e.g., DMF, acetonitrile) stabilize transition states in nucleophilic substitutions, favoring attack at electrophilic carbons. Elevated temperatures (e.g., 50–80°C) accelerate reactivity but may promote side reactions. For anthracene-linked derivatives, steric effects dominate, requiring low temperatures (0–25°C) to control regioselectivity .

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